
4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related (prop-2-ynyloxy)benzene derivatives has been achieved through reactions involving differently substituted phenol and aniline derivatives with propargyl bromide, utilizing K2CO3 as a base in acetone. These methods yield products in good percentages (53–85%), indicating a straightforward and efficient synthesis pathway for producing benzene derivatives, including those similar to 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene (Batool et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, has been determined, showing a trans configuration and stabilization through short intermolecular Br⋯O contacts. This structural information contributes to understanding the geometric and electronic configuration of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene and related compounds (Li, 2009).
Chemical Reactions and Properties
The reactivity of bromo and nitro functional groups in such compounds allows for a variety of chemical reactions, including nucleophilic substitutions and further functionalization, leading to the synthesis of complex molecules and materials. For instance, nucleophilic aromatic substitution has been employed in the synthesis of phthalodinitrile derivatives and their metal complexes, illustrating the chemical versatility of bromo-nitro-benzene derivatives (Znoiko et al., 2007).
Physical Properties Analysis
The physical properties, such as crystal structure and intermolecular interactions, significantly influence the compound's behavior in different environments. For example, the crystal structure analysis of similar compounds reveals short non-hydrogen Br⋯O and O⋯Br intermolecular interactions contributing to the crystal stability and forming a supermolecular three-dimensional network structure (Jasinski et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene, such as reactivity, stability, and interaction with other molecules, are essential for its applications in synthesis and material science. Studies on related compounds show a range of reactivities and interactions based on the substituents and reaction conditions, highlighting the importance of understanding these properties for practical applications (Akbaba et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene and its derivatives are synthesized for various applications. A notable method involves reacting phenol and aniline derivatives with propargyl bromide, yielding compounds with significant antiurease and antibacterial effects. For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene showed considerable activity against urease enzyme, and 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene exhibited potent antibacterial action against Bacillus subtillus (Batool et al., 2014).
Crystallographic Studies
Crystallographic studies of similar compounds, such as (2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one, provide insights into molecular structures and intermolecular interactions, which are crucial for understanding chemical behavior and potential applications (Jasinski et al., 2010).
Gas Chromatography
In analytical chemistry, 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene derivatives are used for method development in gas chromatography. The separation and determination of position isomers demonstrate the compound's utility in analytical applications (Qin, 2005).
Ring Halogenation Studies
The compound and its derivatives are used in ring halogenation studies. Such research contributes to the development of synthetic methodologies that are vital in organic chemistry (Bovonsombat & Mcnelis, 1993).
Antimicrobial Agents
Derivatives of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene have been synthesized and evaluated as potent antimicrobial agents, showing high efficacy against various microorganisms (Liaras et al., 2011).
Synthesis of Heterocyclic Systems
This compound is involved in the synthesis of new heterocyclic systems, showcasing its importance in creating novel compounds with potential biological activities (Taia et al., 2020).
Spectrophotometric Determination
In the field of environmental chemistry, derivatives of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene have been used for the spectrophotometric determination of anionic surfactants in river waters, highlighting its role in environmental monitoring and analysis (Higuchi et al., 1980).
Dendrimer Synthesis
The compound plays a role in the synthesis of carbosilane dendrimers, demonstrating its utility in the field of materials science and nanotechnology (Casado & Stobart, 2000).
Eigenschaften
IUPAC Name |
4-bromo-2-nitro-1-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUFDKHHPMPDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)


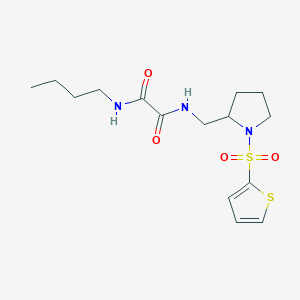

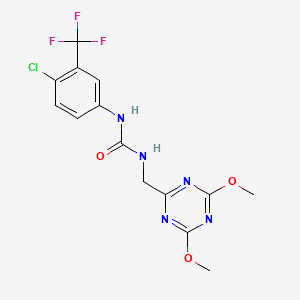
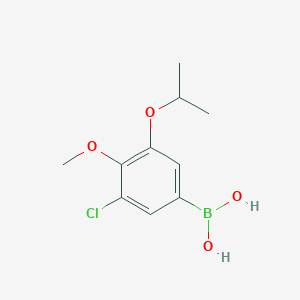
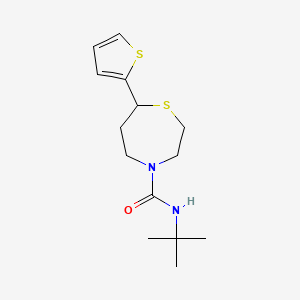
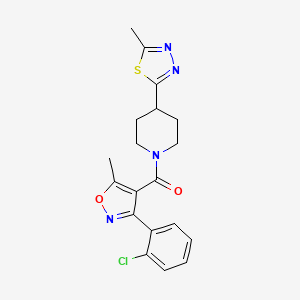

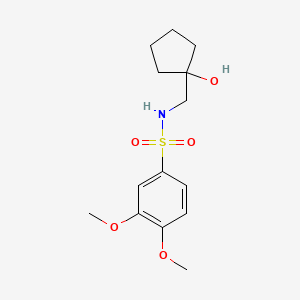
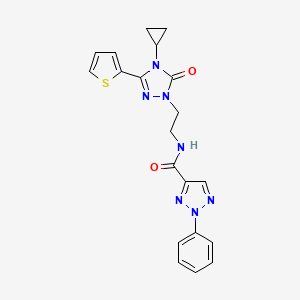
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
